Chiglitazar (CAS 743438-45-1) is a synthetic, non-thiazolidinedione (non-TZD) pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that simultaneously activates PPARα, PPARγ, and PPARδ[1]. As a specialized research material and reference standard, it is primarily procured by pharmaceutical and biochemical laboratories to investigate comprehensive metabolic regulation, insulin sensitization, and lipid homeostasis without the severe adipogenic side effects typical of selective PPARγ agonists[2]. Its distinct structural backbone—the S-enantiomer of carfloglitazar—provides a distinct pharmacological profile, making it a critical baseline material for comparative in vitro transactivation assays and in vivo metabolic disease modeling[1].
Substituting Chiglitazar with conventional thiazolidinediones (TZDs) like rosiglitazone or pioglitazone fundamentally alters the experimental metabolic phenotype and compromises assay reproducibility [1]. While TZDs are potent selective PPARγ agonists that effectively model insulin sensitization, they fail to capture the synergistic lipid-lowering and thermogenic effects driven by concurrent PPARα and PPARδ activation [2]. Consequently, using a generic TZD in place of Chiglitazar results in pronounced adipogenesis, increased body weight, and fat pad expansion in murine models, confounding studies aimed at evaluating balanced lipid homeostasis, circadian rhythm regulation, and weight-neutral glycemic control [1].
In reporter gene-based transactivation assays, Chiglitazar demonstrates a balanced pan-PPAR activation profile that bridges the gap between highly selective TZDs and fibrates. It exhibits an EC50 of 0.08 μM for PPARγ, positioning its potency directly between rosiglitazone and pioglitazone [1]. Crucially, it also activates PPARα (EC50 = 1.2 μM) and PPARδ (EC50 = 1.7 μM), whereas rosiglitazone and pioglitazone lack meaningful PPARα/δ transactivation at comparable concentrations[1].
| Evidence Dimension | PPARα and PPARγ Transactivation (EC50) |
| Target Compound Data | Chiglitazar: PPARγ EC50 = 0.08 μM; PPARα EC50 = 1.2 μM |
| Comparator Or Baseline | Rosiglitazone / Pioglitazone (PPARγ selective, negligible PPARα activity) |
| Quantified Difference | Chiglitazar provides simultaneous multi-receptor activation, with PPARγ affinity intermediate to rosiglitazone and pioglitazone, plus definitive PPARα/δ engagement. |
| Conditions | In vitro reporter gene assay (e.g., SMMC-7721 or U2OS cell lines) |
Procurement of Chiglitazar is essential for in vitro screening workflows requiring a single-molecule pan-PPAR baseline rather than a complex cocktail of selective agonists.
A primary differentiator for Chiglitazar in preclinical procurement is its ability to decouple insulin sensitization from severe weight gain. In comparative studies using KKAy and db/db mouse models, Chiglitazar achieved comparable blood glucose-lowering efficacy to rosiglitazone [1]. However, unlike rosiglitazone, which induces significant increases in body weight and fat pad mass due to unbridled PPARγ overactivation, Chiglitazar maintained weight neutrality [1]. This is attributed to its concurrent PPARα and PPARδ activation, which promotes fatty acid oxidation and thermogenesis, offsetting fat storage [2].
| Evidence Dimension | Body weight and fat pad mass accumulation |
| Target Compound Data | Chiglitazar: Weight neutral (no significant increase in body/fat pad weight) |
| Comparator Or Baseline | Rosiglitazone: Significant increase in body weight and fat pad mass |
| Quantified Difference | Complete mitigation of TZD-induced macroscopic adipogenesis while maintaining equivalent glycemic control. |
| Conditions | In vivo KKAy and db/db obese/diabetic mouse models |
Researchers must select Chiglitazar over rosiglitazone to accurately model weight-neutral metabolic interventions and avoid confounding obesity-related variables in long-term efficacy studies.
Chiglitazar's structural design allows it to upregulate PPARα-downstream genes (e.g., CPT1, ACO, CYP4A10) in hepatic tissue, a pathway largely inaccessible to selective TZDs[1]. In comparative evaluations, Chiglitazar drove a significantly greater reduction in serum triglycerides (TG) and free fatty acids (FFA) compared to rosiglitazone [2]. Meta-analyses highlight that Chiglitazar outperforms rosiglitazone (4 mg/day equivalent) in TG reduction by a weighted mean difference of -0.58 mmol/L [2].
| Evidence Dimension | Reduction in serum triglycerides (TG) |
| Target Compound Data | Chiglitazar: Enhanced TG reduction |
| Comparator Or Baseline | Rosiglitazone (4 mg/day equivalent) |
| Quantified Difference | WMD = -0.58 mmol/L greater reduction in TG for Chiglitazar vs. Rosiglitazone. |
| Conditions | Comparative metabolic profiling and meta-analysis |
For assay development targeting dyslipidemia and hepatic steatosis (NASH/MASH models), Chiglitazar provides a necessary dual-action baseline that selective PPARγ agonists cannot replicate.
Recent comparative studies have identified Chiglitazar as a highly effective agent for modulating the 'dawn phenomenon'—an abnormal early-morning increase in blood glucose. When evaluated against pioglitazone, Chiglitazar significantly reduced nocturnal minimum blood glucose (by 8.57%) and improved dawn phenomenon intensity (from a baseline of 0.004 to -0.77) [1]. In contrast, pioglitazone showed no statistically significant difference in dawn phenomenon intensity (p = 0.737) [1]. This effect is linked to Chiglitazar's pan-PPAR activation influencing core circadian genes like REV-ERBα [1].
| Evidence Dimension | Dawn phenomenon intensity and nocturnal glucose reduction |
| Target Compound Data | Chiglitazar: Significant improvement (Δ to -0.77) |
| Comparator Or Baseline | Pioglitazone: No statistically significant improvement (p = 0.737) |
| Quantified Difference | Chiglitazar actively reverses circadian-linked morning hyperglycemia, whereas pioglitazone does not alter the dawn phenomenon intensity. |
| Conditions | Retrospective cohort comparison over a 4-week treatment period |
Procurement of Chiglitazar is highly recommended for chronobiology and circadian metabolic research where standard TZDs fail to provide relevant regulatory signals.
Because Chiglitazar provides simultaneous, balanced activation of PPARα, PPARγ, and PPARδ, it serves as an ideal positive control in high-throughput transactivation assays. Buyers should procure it to benchmark novel multi-receptor compounds, replacing the need to use a complex mixture of selective agonists like rosiglitazone and WY14643 [1].
Chiglitazar is the preferred procurement choice for long-term murine studies (e.g., in KKAy or db/db mice) where insulin sensitization must be evaluated without the confounding variable of TZD-induced adipogenesis. Its ability to maintain weight neutrality allows researchers to isolate the metabolic benefits of glycemic control from fat pad expansion[2].
Due to its strong PPARα-mediated reduction of triglycerides and free fatty acids, Chiglitazar is highly suitable for non-alcoholic steatohepatitis (NASH) and dyslipidemia models. It outperforms standard TZDs in upregulating hepatic lipid oxidation genes, making it a highly relevant baseline for lipid homeostasis research [3].
Chiglitazar's ability to modulate the dawn phenomenon and influence core circadian genes (such as REV-ERBα) makes it a critical tool compound for chronobiology labs. It should be selected over pioglitazone when investigating the intersection of nuclear receptor activation and circadian metabolic rhythms[4].